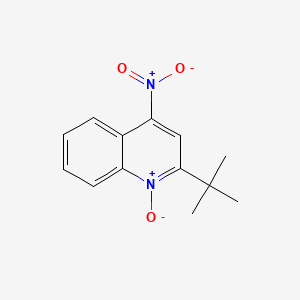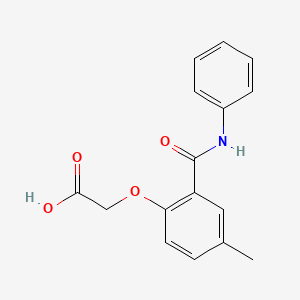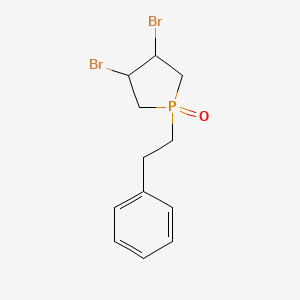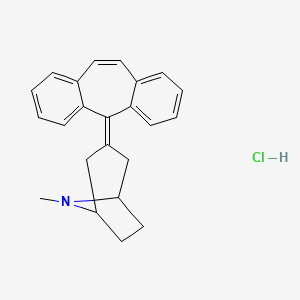
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride is a chemical compound known for its unique structure and properties. It is derived from the dibenzo[a,d]cycloheptene framework, which is a tricyclic structure. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride typically involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This process is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves a formal [5 + 2] annulation reaction . The reaction conditions are optimized to achieve high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenzo[a,d]cyclohepten-5-one: This compound shares a similar tricyclic structure and is used in various chemical reactions.
Cyclobenzaprine hydrochloride: Known for its muscle relaxant properties, it has a similar structural framework.
Nortriptyline hydrochloride: An antidepressant with a related chemical structure.
Uniqueness
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride is unique due to its specific molecular configuration and potential therapeutic applications. Its ability to undergo a variety of chemical reactions and its interaction with biological targets make it a valuable compound in scientific research.
Properties
CAS No. |
27574-18-1 |
|---|---|
Molecular Formula |
C23H24ClN |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C23H23N.ClH/c1-24-19-12-13-20(24)15-18(14-19)23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23;/h2-11,19-20H,12-15H2,1H3;1H |
InChI Key |
VZDZRARSQDMIMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


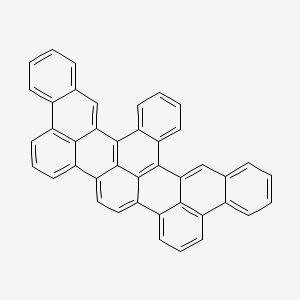
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

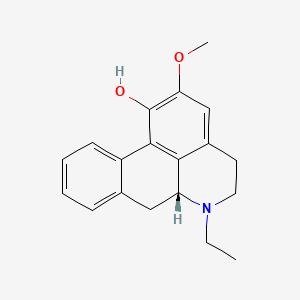
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
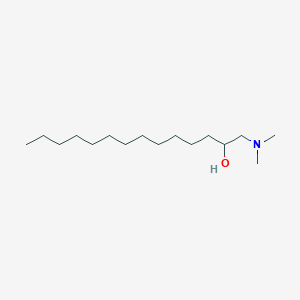
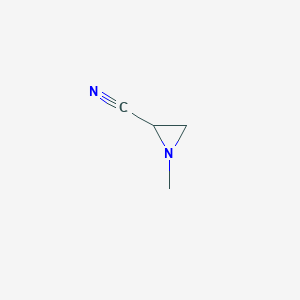
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
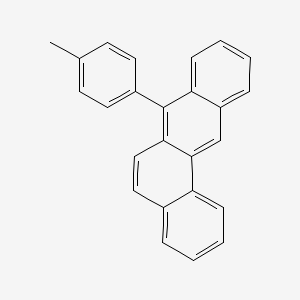
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
